

Mellitic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mellitic acid*

Cat. No.: *B123989*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique aromatic organic compound characterized by a benzene ring substituted with six carboxylic acid groups. [1][2] This high degree of carboxylation imparts distinct physical and chemical properties, making it a subject of interest in coordination chemistry, materials science, and astrobiology.[2] This technical guide provides an in-depth overview of the core physical and chemical properties of **mellitic acid**, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity.

Physical Properties

Mellitic acid is a white to light yellow crystalline powder or appears as fine silky needles.[1][3] It is a highly polar molecule due to the presence of six carboxylic acid groups, which dictates its solubility characteristics.[4]

Tabulated Physical Properties

Property	Value	References
Molecular Formula	$C_{12}H_6O_{12}$	[3] [5]
Molecular Weight	342.17 g/mol	[3] [5]
Appearance	White to light yellow powder, fine silky needles	[1] [3]
Melting Point	>300 °C (decomposes)	[1]
288 °C	[3]	
287 °C (decomposes)	[6]	
Boiling Point	678 °C (calculated)	[1] [7]
Density	1.68 g/cm ³	[1] [7]
Solubility	Soluble in water and alcohol	[1] [3] [4]
Limited solubility in non-polar organic solvents	[4]	

Experimental Protocols for Physical Property Determination

The melting point of **mellitic acid** is determined using the capillary method with a melting point apparatus.

- Protocol:
 - A small, dry sample of **mellitic acid** is finely powdered.
 - The powdered sample is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a calibrated melting point apparatus.
 - The sample is heated at a steady rate of 10-20 °C per minute for a preliminary approximate melting point.

- The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Due to its high melting point and decomposition, observation of charring is common.

A qualitative assessment of solubility can be performed by observing the dissolution of **mellitic acid** in various solvents.

- Protocol:
 - Add approximately 10 mg of **mellitic acid** to three separate test tubes.
 - To the first test tube, add 1 mL of deionized water. To the second, add 1 mL of ethanol. To the third, add 1 mL of a non-polar solvent such as hexane.
 - Agitate each test tube at room temperature for 2 minutes.
 - Observe and record whether the solid dissolves completely, partially, or not at all. **Mellitic acid** is expected to dissolve in water and ethanol but not in hexane.

Chemical Properties

Mellitic acid is a hexaprotoic acid, with its six carboxylic acid groups exhibiting a range of pKa values. It is a very stable compound, showing no reaction with chlorine, concentrated nitric acid, or hydriodic acid.[8]

Acidity and pKa Values

The dissociation of the six protons of **mellitic acid** occurs in a stepwise manner, with each successive pKa value increasing.

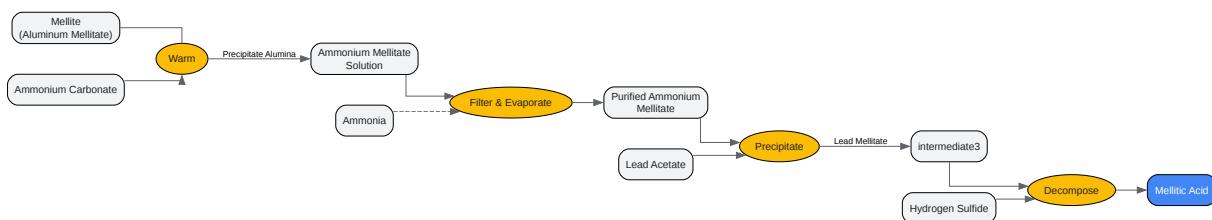
Dissociation Constant	pKa Value
pKa ₁	1.40
pKa ₂	2.19
pKa ₃	3.31
pKa ₄	4.78
pKa ₅	5.89
pKa ₆	6.96

“

Source: Wikipedia[1], with data originally from a study with an ionic strength of 0.03.[9]

Experimental Protocol for pKa Determination

The pKa values of **mellitic acid** can be determined by potentiometric titration.


- Protocol:

- A standard solution of **mellitic acid** (e.g., 0.01 M) is prepared in deionized water.
- The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa values are determined from the half-equivalence points on the titration curve. Due to the proximity of the first few pKa values, advanced data analysis may be required to resolve them accurately.

Synthesis and Reactivity

Mellitic acid can be synthesized through various oxidative routes. One common laboratory preparation involves the oxidation of hexamethylbenzene. It can also be prepared from the mineral mellite (honeystone), which is the aluminum salt of the acid.[1][8]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **mellitic acid** from the mineral mellite.

- Decomposition: Upon dry distillation, **mellitic acid** decomposes to form carbon dioxide and **pyromellitic acid**.[8]
- Decarboxylation: When distilled with lime, it completely decarboxylates to yield benzene and carbon dioxide.[8]
- Acid Chloride Formation: Reaction with excess phosphorus pentachloride yields the acid chloride, $C_6(COCl)_6$.[8]

- Anhydride Formation: Under harsh thermal conditions, **mellitic acid** can form mellitic anhydride ($C_{12}O_9$).^[5]

Spectroscopic Properties

Infrared (IR) Spectroscopy

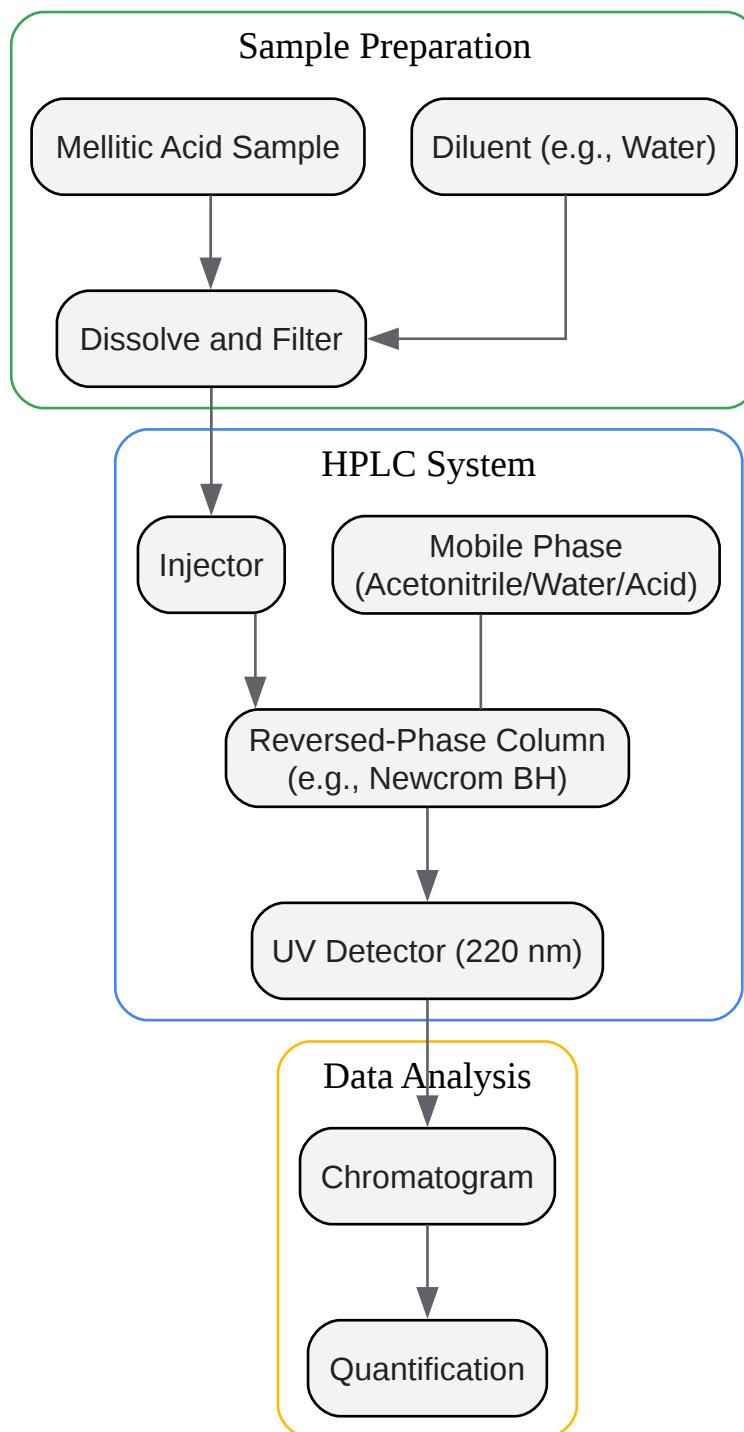
The IR spectrum of **mellitic acid** is characterized by the following absorption bands:

- A broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3335 cm^{-1} .
- A strong C=O stretching band from the carbonyl of the carboxylic acid groups, appearing around 1700-1725 cm^{-1} .
- C-O stretching and O-H bending bands in the fingerprint region (1210-1440 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: Due to the absence of protons directly attached to the benzene ring, the 1H NMR spectrum of **mellitic acid** in a deuterated solvent would show a single, broad resonance for the acidic protons of the six carboxylic acid groups. The chemical shift of this peak is highly dependent on the solvent and concentration.
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show two signals: one for the six equivalent aromatic carbons of the benzene ring and another for the six equivalent carbons of the carboxylic acid groups.

Mass Spectrometry


The mass spectrum of **mellitic acid** will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of **mellitic acid**.

HPLC Method

- Column: Reversed-phase columns such as Newcrom BH or Newcrom R1 can be used.[[10](#)][[11](#)][[12](#)]
- Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like sulfuric acid or phosphoric acid is typically employed.[[10](#)][[11](#)][[12](#)] For mass spectrometry detection, a volatile acid such as formic acid should be used.[[12](#)]
- Detection: UV detection at 220 nm is suitable for **mellitic acid**.[[11](#)]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the HPLC analysis of **mellitic acid**.

Biological Activity and Applications

While not extensively studied for its biological activity, **mellitic acid** is part of a group of benzene polycarboxylic acids with potential anti-hemorrhagic properties.^[3] It has also been investigated for its role in the formation of metal-organic frameworks (MOFs) and in prebiotic chemistry, specifically in liquid-liquid phase separation as a potential pathway for the formation of membraneless protocells.^{[2][13]} There is currently no established role for **mellitic acid** in specific biological signaling pathways.

Safety and Handling

Mellitic acid is an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mellitic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. usbio.net [usbio.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buy Mellitic acid | 517-60-2 [smolecule.com]
- 6. Mellitic Acid | C12H6O12 | CID 2334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mellitic_acid [chemeurope.com]
- 8. 1911 Encyclopædia Britannica/Mellitic Acid - Wikisource, the free online library [en.wikisource.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Analysis of Mellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Separation of Mellitic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Mellitic Acid as a Stable Abiotic Precursor for Liquid-Liquid Phase Separation: An RNA-Independent Pathway for Prebiotic Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mellitic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123989#mellitic-acid-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com